![molecular formula C10H20BN2O12P2- B10773050 Rp-5-OMe-UDPalphaB](/img/structure/B10773050.png)
Rp-5-OMe-UDPalphaB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) involves several stepsThis process typically requires specific reaction conditions, including the use of protective groups and selective deprotection steps to ensure the desired product is obtained . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of the boranophosphate group.
Reduction: Reduction reactions can also be performed, typically using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of boranophosphate derivatives and their interactions with other molecules.
Wirkmechanismus
Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) exerts its effects by selectively binding to the P2Y6 receptor, a G protein-coupled receptor involved in various cellular signaling pathways . Upon binding, the compound induces intracellular calcium signaling, which can lead to various downstream effects, including cell protection and modulation of immune responses . The molecular targets and pathways involved include the activation of G proteins and subsequent activation of phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol .
Vergleich Mit ähnlichen Verbindungen
Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) is unique due to its boranophosphate moiety, which enhances its stability and activity compared to other uridine derivatives . Similar compounds include:
5-OMe-uridine-5’-O-(alpha-boranodiphosphate): A closely related compound with similar activity but different structural features.
Uridine-5’-O-(alpha-boranodiphosphate): Another derivative with a boranophosphate group but lacking the methoxy substitution at the 5-position.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and stability.
Eigenschaften
Molekularformel |
C10H20BN2O12P2- |
---|---|
Molekulargewicht |
433.03 g/mol |
IUPAC-Name |
[[(2R,3R,4S)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-phosphonooxyphosphoryl]boranuide |
InChI |
InChI=1S/C10H20BN2O12P2/c1-22-4-2-13(10(17)12-8(4)16)9-7(15)6(14)5(24-9)3-23-26(11,18)25-27(19,20)21/h4-7,9,14-15H,2-3H2,1,11H3,(H,12,16,17)(H2,19,20,21)/q-1/t4?,5-,6+,7+,9?,26-/m1/s1 |
InChI-Schlüssel |
YXHXVAMQDBFYRD-ANTPIODHSA-N |
Isomerische SMILES |
[BH3-][P@@](=O)(OC[C@@H]1[C@@H]([C@@H](C(O1)N2CC(C(=O)NC2=O)OC)O)O)OP(=O)(O)O |
Kanonische SMILES |
[BH3-]P(=O)(OCC1C(C(C(O1)N2CC(C(=O)NC2=O)OC)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.